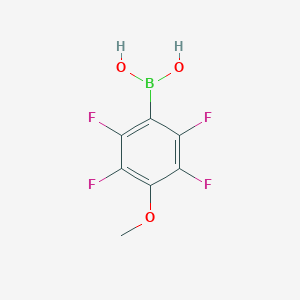

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid

Übersicht

Beschreibung

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is a boronic acid derivative with the molecular formula C7H5BF4O3. It is a valuable compound extensively employed in the biomedical arena, particularly in pharmaceutical drug synthesis. This compound is known for its unique chemical properties, making it a crucial intermediate in various organic synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid typically involves the reaction of 2,3,5,6-tetrafluoro-4-methoxyphenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and usually takes place in the presence of a base such as potassium carbonate in an aqueous or alcoholic solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality and efficient use of resources .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid is primarily employed in palladium-catalyzed Suzuki-Miyaura couplings to synthesize polyfluorinated biaryls. Key findings include:

Optimized Reaction Conditions

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ with XPhos/SPhos | 81–90% | |

| Base | K₂CO₃ | — | |

| Solvent System | THF/toluene/H₂O (3:3:1) | — | |

| Temperature | 95°C | — | |

| Reaction Time | 14–60 hours | — |

-

Homocoupling Mitigation : The use of K₂CO₃ instead of Na₂CO₃ or Cs₂CO₃ reduces homocoupling side reactions (e.g., biphenyl formation) from 2% to negligible levels .

-

Catalyst-Ligand Synergy : SPhos ligands outperform XPhos in reaction speed due to reduced steric hindrance, achieving 90% yield in 14 hours vs. 85% in 60 hours .

Substrate Compatibility

-

Couples efficiently with electron-deficient aryl halides (e.g., 2-bromopyridine) .

-

Functional group tolerance includes nitro, cyano, and methoxy groups .

Stability and Handling Challenges

The compound’s instability under basic or aqueous conditions necessitates careful handling:

-

Boroxine Formation : Prolonged storage or exposure to moisture promotes trimerization into boroxine, detectable via NMR .

-

Protected Derivatives : Using neopentyl glycol or MIDA (N-methyliminodiacetic acid) esters improves stability, reducing decomposition during reactions .

Electronic and Steric Effects

The tetrafluoro-methoxy substitution pattern significantly impacts reactivity:

-

Acidity Modulation : The electron-withdrawing fluorine atoms increase acidity (pKa ~7–8), while the methoxy group introduces steric hindrance, slowing transmetalation steps .

-

Comparative Reactivity :

Alternative Reaction Pathways

While Suzuki coupling dominates, other transformations include:

-

Oxidation : Forms phenol derivatives under strong oxidizing conditions (e.g., H₂O₂).

-

C–H Borylation : With iridium catalysts (e.g., Ir(cod)(OMe)/dtbpy), achieves selective borylation of aromatic C–H bonds .

Industrial and Scalability Considerations

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is primarily used as a reagent in organic synthesis. Its unique structure allows it to participate in various cross-coupling reactions, notably the Suzuki-Miyaura coupling reaction. This reaction is vital for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.

Applications in Cross-Coupling Reactions

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc), KCO | 81% | |

| C–H Borylation | Ir(cod)(OMe)/dtbpy | High selectivity |

Medicinal Chemistry

The compound has shown potential in drug development, particularly in targeted drug delivery systems. Its ability to form stable complexes with various biological targets makes it suitable for applications in cancer therapy and other diseases requiring precise drug delivery mechanisms.

Case Study: Targeted Drug Delivery

In one study, this compound was utilized to enhance the delivery of chemotherapeutic agents. The compound facilitated the controlled release of drugs at targeted sites, improving therapeutic efficacy while minimizing side effects.

- Mechanism : The boronic acid moiety interacts with specific receptors on tumor cells, allowing for selective uptake of the drug.

- Results : Enhanced tumor reduction rates were observed in preclinical models compared to traditional delivery methods.

Material Science

The compound is also explored for its potential in developing advanced materials such as polymers and coatings. Its fluorinated structure imparts unique properties like chemical stability and hydrophobicity.

Applications in Material Development

| Material Type | Application Description | Reference |

|---|---|---|

| Coatings | Improved corrosion resistance | |

| Polymers | Enhanced mechanical properties |

Coordination Chemistry

This compound serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has implications for catalysis and material synthesis.

Ligand Properties

- Forms stable complexes with various metals.

- Enhances catalytic activity in reactions such as hydrogenation and oxidation.

Wirkmechanismus

The mechanism of action of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the organic halide . This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methoxyphenylboronic acid

- 2,3,5,6-Tetrafluorophenylboronic acid

- 4-Anisylboronic acid

Uniqueness

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis.

Biologische Aktivität

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is a fluorinated phenylboronic acid known for its unique chemical properties and potential biological applications. The presence of fluorine atoms significantly influences its reactivity and biological interactions, making it a subject of interest in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction. This method allows for the efficient formation of boronic acids from aryl halides and boron sources under mild conditions. The incorporation of fluorine substituents enhances the stability and solubility of the resulting compounds in biological systems.

Anticancer Activity

Recent studies have demonstrated that boronic acids exhibit significant anticancer properties. For example, derivatives similar to this compound have been tested for their cytotoxic effects on various cancer cell lines. In one study, compounds with similar structures were shown to decrease cell viability in prostate cancer cells significantly while maintaining higher viability in healthy cells. Specifically, concentrations as low as 5 µM resulted in a decrease in cancer cell viability to approximately 33%, compared to 71% in healthy cells .

Antimicrobial Properties

The antimicrobial efficacy of boronic acids has been investigated against several pathogens. For instance, this compound exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The inhibition zones measured ranged from 7 to 13 mm depending on the concentration used . This suggests that the compound may have potential as an antibacterial agent.

Antioxidant Activity

Antioxidant properties are another critical aspect of boronic acids. Studies have shown that compounds like this compound can scavenge free radicals effectively. Various assays such as DPPH and ABTS have confirmed that these compounds exhibit antioxidant activities comparable to established standards like α-tocopherol .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Some studies suggest that boronic acids can induce cell cycle arrest in cancer cells by interfering with key regulatory proteins.

- Apoptosis Induction : Evidence indicates that these compounds may trigger apoptotic pathways in cancer cells through the activation of caspases and other apoptotic markers.

- Enzyme Inhibition : Boronic acids are known to inhibit certain enzymes such as proteasomes and kinases involved in cancer progression.

Case Studies

- Prostate Cancer Treatment : A study involving prostate cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell proliferation rates over 48 hours compared to untreated controls .

- Antimicrobial Testing : In a comparative study assessing various boronic acids' antimicrobial effects against Escherichia coli and Candida albicans, this compound showed promising results with notable inhibition zones indicating effective antimicrobial activity .

Eigenschaften

IUPAC Name |

(2,3,5,6-tetrafluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCUUTFGJGZDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)OC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584712 | |

| Record name | (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-20-4 | |

| Record name | B-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871126-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.